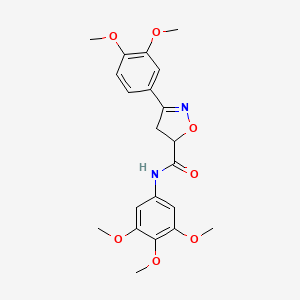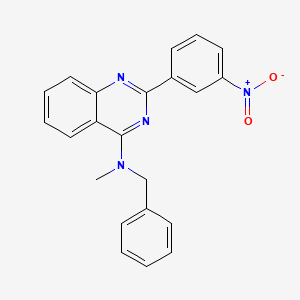
N-isopropyl-2-methoxy-5-(4-morpholinylsulfonyl)benzamide
描述
N-isopropyl-2-methoxy-5-(4-morpholinylsulfonyl)benzamide, also known as KN-93, is a synthetic compound that has been widely used in scientific research. This compound was first synthesized in the 1990s by researchers at the University of Michigan, and has since been used in numerous studies to investigate the role of calcium/calmodulin-dependent protein kinase II (CaMKII) in various cellular processes.
作用机制
N-isopropyl-2-methoxy-5-(4-morpholinylsulfonyl)benzamide works by binding to the ATP-binding site of CaMKII, thereby inhibiting its activity. This inhibition of CaMKII activity has been shown to have a wide range of effects on cellular processes, including the regulation of ion channels, neurotransmitter release, and gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-isopropyl-2-methoxy-5-(4-morpholinylsulfonyl)benzamide have been extensively studied in both in vitro and in vivo models. In vitro studies have shown that N-isopropyl-2-methoxy-5-(4-morpholinylsulfonyl)benzamide can inhibit CaMKII activity in a dose-dependent manner, and that this inhibition can lead to changes in the expression of a wide range of genes. In vivo studies have shown that N-isopropyl-2-methoxy-5-(4-morpholinylsulfonyl)benzamide can have a wide range of effects on physiological processes, including the regulation of blood pressure, cardiac function, and insulin secretion.
实验室实验的优点和局限性
One of the main advantages of using N-isopropyl-2-methoxy-5-(4-morpholinylsulfonyl)benzamide in lab experiments is its specificity for CaMKII. Because N-isopropyl-2-methoxy-5-(4-morpholinylsulfonyl)benzamide binds specifically to the ATP-binding site of CaMKII, it can be used to investigate the specific roles of this protein kinase in various cellular processes. However, one of the limitations of using N-isopropyl-2-methoxy-5-(4-morpholinylsulfonyl)benzamide is its relatively low potency. In order to achieve complete inhibition of CaMKII activity, relatively high concentrations of N-isopropyl-2-methoxy-5-(4-morpholinylsulfonyl)benzamide are required, which can lead to non-specific effects on other cellular processes.
未来方向
There are a wide range of future directions for research involving N-isopropyl-2-methoxy-5-(4-morpholinylsulfonyl)benzamide. One area of research is the investigation of the specific roles of CaMKII in various disease processes, including cancer, cardiovascular disease, and neurodegenerative diseases. Another area of research is the development of more potent and specific inhibitors of CaMKII, which could be used to investigate the specific roles of this protein kinase in various cellular processes. Additionally, the development of new methods for delivering N-isopropyl-2-methoxy-5-(4-morpholinylsulfonyl)benzamide to specific tissues or cells could open up new avenues for investigating the roles of CaMKII in various physiological processes.
科学研究应用
N-isopropyl-2-methoxy-5-(4-morpholinylsulfonyl)benzamide has been used in numerous scientific studies to investigate the role of CaMKII in various cellular processes. CaMKII is a protein kinase that is involved in a wide range of cellular functions, including synaptic plasticity, learning and memory, and cardiac function. By inhibiting CaMKII activity using N-isopropyl-2-methoxy-5-(4-morpholinylsulfonyl)benzamide, researchers have been able to investigate the specific roles of this protein kinase in these processes.
属性
IUPAC Name |
2-methoxy-5-morpholin-4-ylsulfonyl-N-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5S/c1-11(2)16-15(18)13-10-12(4-5-14(13)21-3)23(19,20)17-6-8-22-9-7-17/h4-5,10-11H,6-9H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPOXGDXSPOIXDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(4-methoxybenzoyl)-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one](/img/structure/B4723480.png)
![tert-butyl 4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4723483.png)

![3-(5-chloro-2-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2-cyano-N-cyclohexylacrylamide](/img/structure/B4723502.png)
![2,2,2-trifluoro-N-(4-{N-[(3-methyl-1-benzofuran-2-yl)carbonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B4723508.png)
![2-{4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4723510.png)
![2-[(4-acetylphenyl)amino]-2-oxoethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B4723514.png)
![8-(2-furoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4723522.png)

![N-(2,5-dimethoxyphenyl)-2-{[3-(2-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B4723532.png)
![methyl 2-chloro-5-{[N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-fluorophenyl)glycyl]amino}benzoate](/img/structure/B4723539.png)
![2-chloro-N-({[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4723546.png)
![N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-2-methoxybenzamide](/img/structure/B4723562.png)
